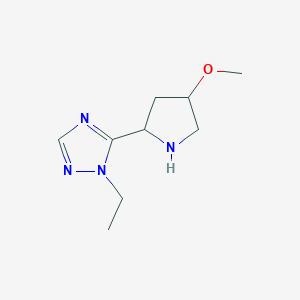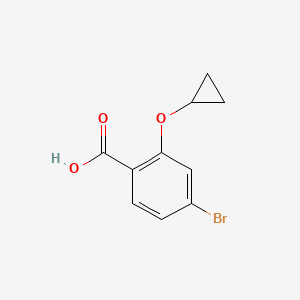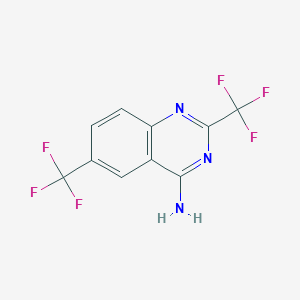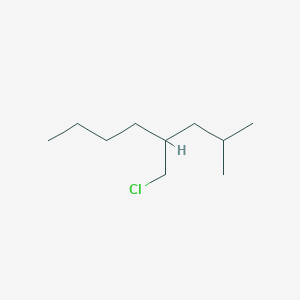
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other research areas.
Métodos De Preparación
The synthesis of 1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine and triazole precursors.
Reaction Conditions: The key step involves the cyclization reaction under controlled conditions, often using catalysts to facilitate the formation of the triazole ring.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Its derivatives are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on the specific application and target.
Comparación Con Compuestos Similares
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole can be compared with other triazole derivatives:
Similar Compounds: Examples include 1-ethyl-1h-1,2,4-triazole and 1-methyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole.
Uniqueness: The presence of the methoxypyrrolidinyl group in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1-ethyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4O/c1-3-13-9(11-6-12-13)8-4-7(14-2)5-10-8/h6-8,10H,3-5H2,1-2H3 |
Clave InChI |
SAFGYIZENXTWIZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)C2CC(CN2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)




![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)






![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
